1,1,1-Trichloro-3-methylbutane-2,3-diol
Description
Its uniqueness likely arises from its trifunctionalized backbone, which may influence reactivity, solubility, and biological interactions compared to simpler chlorinated diols.
Properties
CAS No. |
25448-85-5 |
|---|---|
Molecular Formula |
C5H9Cl3O2 |
Molecular Weight |
207.48 g/mol |
IUPAC Name |
1,1,1-trichloro-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H9Cl3O2/c1-4(2,10)3(9)5(6,7)8/h3,9-10H,1-2H3 |
InChI Key |
WWQAIJNBPAEZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(Cl)(Cl)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-methylbutane-2,3-diol can be synthesized through the chlorination of 3-methyl-2,3-butanediol. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds as follows:
C₅H₁₀O₂+3Cl₂→C₅H₉Cl₃O₂+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid by-products. The product is then purified through distillation and recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2,3-butanedione or 3-methyl-2,3-butanedioic acid.
Reduction: Formation of 3-methyl-2,3-butanediol or partially chlorinated derivatives.
Substitution: Formation of 3-methyl-2,3-butanediol derivatives with substituted functional groups.
Scientific Research Applications
1,1,1-Trichloro-3-methylbutane-2,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,1-trichloro-3-methylbutane-2,3-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. The hydroxyl groups facilitate its binding to specific molecular targets, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on chlorinated diols, substituted alkanes, and halogenated analogs referenced in the evidence.
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings from Comparative Analysis:
Chlorination Impact: Increasing chlorine substitution (e.g., mono- to trichloro) typically enhances electrophilicity and reactivity. For example, dichlorinated diols like 1,4-Dichlorobutane-2S-3S-diol form covalent bonds with biological targets via nucleophilic interactions .
Steric and Stereochemical Effects: The stereospecific hydroxyl groups in 1,4-Dichlorobutane-2S-3S-diol influence its biological activity .
Toxicity Considerations: Chlorinated diols and thiols, such as 1,4-Dimercaptobutane-2,3-diol, exhibit acute toxicity (LD50: 400 mg/kg in rats) .
Functional Group Synergy :
- The combination of diol and trichloromethyl groups may confer unique solubility properties (polar hydroxyls vs. lipophilic chlorines). Similar synergy is observed in 5-(Dichloromethyl)-1,4-dioxane-2,3-diol, which is valued for its dual reactivity in industrial processes .
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